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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a
detailed plausible synthetic route for Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye.
The information presented herein is curated for researchers and professionals in the fields of
biotechnology and drug development who utilize fluorescent labeling technologies.

Chemical Structure and Properties of Sulfo-Cy7
Amine

Sulfo-Cy7 amine is a water-soluble heptamethine cyanine dye characterized by its
fluorescence emission in the near-infrared spectrum. The core structure consists of two
sulfonated indolenine rings linked by a seven-carbon polymethine chain. The sulfonate groups
impart hydrophilicity, making it suitable for biological applications in agueous environments.
The terminal primary amine group allows for covalent conjugation to various biomolecules.

The chemical formula for Sulfo-Cy7 amine is C43H58N407S2, and its CAS number is
2236573-39-8[1][2]. The IUPAC name is 1-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-3,3-
dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-
ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate[2].

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy7 Amine
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Property Value Reference
Molecular Formula C43H58N407S2 [1112]
Molecular Weight 807.08 g/mol [2]

CAS Number 2236573-39-8 [11[2]
Appearance Dark green powder [3]
Solubility Good in DMF a-md DMSO; e

poorly soluble in water

Maximum Absorption (Amax) 750 nm [3]
Maximum Emission (Aem) 773 nm [3]

Molar Extinction Coefficient

240,600 M~icm~1

[3]

Purity

>95% (typically analyzed by tH
NMR and HPLC-MS)

[3]

Synthesis of Sulfo-Cy7 Amine: A Plausible Modular

Approach

A specific, detailed experimental protocol for the synthesis of Sulfo-Cy7 amine is not readily

available in a single published source. However, based on established principles of cyanine

dye synthesis, a plausible and robust modular synthetic route can be constructed. This

approach involves the synthesis of key intermediates, followed by their assembly and final

deprotection. The modular nature of this synthesis allows for the introduction of the amine

functionality late in the process, which helps to prevent the degradation of this reactive group

during the formation of the cyanine core.

The overall synthetic strategy can be divided into three main stages:

e Synthesis of the sulfonated indolenine precursors.

o Condensation to form the protected Sulfo-Cy7 core.

o Deprotection to yield the final Sulfo-Cy7 amine.
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Stage 1: Synthesis of Sulfonated Indolenine Precursors

The synthesis of the sulfonated indolenine precursors is a critical first step. This is typically
achieved through a Fischer indole synthesis followed by N-alkylation to introduce the
necessary functional groups.

2.1.1. Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
This intermediate provides the foundational sulfonated indolenine ring.

» Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the
presence of a suitable acid catalyst, such as acetic acid.

e Protocol:

o A mixture of 4-hydrazinobenzenesulfonic acid and an excess of 3-methyl-2-butanone is
refluxed in glacial acetic acid for several hours.

o The reaction mixture is cooled, and the precipitated product is collected by filtration.

o The crude product is then treated with a potassium salt, such as potassium hydroxide, in a
methanolic solution to yield the potassium salt of the sulfonated indolenine, which is often
more stable and easier to handle.

2.1.2. N-Alkylation of the Sulfonated Indolenine

Two different N-alkylated sulfonated indolenine precursors are required for the final
condensation step. One will be a simple N-alkyl derivative, while the other will contain a
protected amine linker.

e Precursor 1: N-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

o Reaction: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is alkylated with an ethylating
agent, such as ethyl iodide.

o Protocol: The sulfonated indolenine potassium salt is heated with an excess of ethyl iodide
in a suitable solvent like acetonitrile. The product precipitates upon cooling and can be
purified by recrystallization.
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e Precursor 2: N-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

o Reaction: The sulfonated indolenine potassium salt is alkylated with a linker containing a
protected amine group. A common choice is a halo-alkyl derivative with a tert-
butyloxycarbonyl (Boc)-protected amine.

o Protocol:

» Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is reacted with a commercially
available linker such as N-(6-bromohexyl)carbamic acid tert-butyl ester in a polar aprotic
solvent like dimethylformamide (DMF) at an elevated temperature.

» The reaction progress is monitored by thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC).

= Upon completion, the product is isolated by precipitation with a non-polar solvent and
purified by column chromatography.

Stage 2: Condensation to Form the Protected Sulfo-Cy7
Core

The heptamethine bridge of the Sulfo-Cy7 dye is formed by the condensation of the two
different indolenine precursors with a suitable seven-carbon fragment.

e Reaction: The N-ethyl sulfonated indolenine and the N-Boc-protected aminohexyl sulfonated
indolenine are reacted with a heptamethine bridge-forming reagent, such as
glutacondialdehyde dianil hydrochloride, in the presence of a base and a dehydrating agent.

e Protocol:

o The two indolenine precursors and glutacondialdehyde dianil hydrochloride are dissolved
in a mixture of pyridine and acetic anhydride.

o The reaction mixture is heated, typically to reflux, for several hours while being protected
from light.
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o The solvent is removed under reduced pressure, and the crude protected Sulfo-Cy7 dye is
precipitated by the addition of a non-polar solvent.

o Purification is achieved through column chromatography, often using a silica gel stationary
phase and a gradient of methanol in dichloromethane as the eluent.

Stage 3: Deprotection to Yield Sulfo-Cy7 Amine

The final step is the removal of the Boc protecting group to expose the primary amine.

e Reaction: The Boc-protected Sulfo-Cy7 dye is treated with a strong acid, such as
trifluoroacetic acid (TFA).

e Protocol:

o

The purified Boc-protected dye is dissolved in a suitable solvent like dichloromethane.

[¢]

An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature.

[¢]

The deprotection is typically complete within a few hours and can be monitored by HPLC.

[e]

The final product, Sulfo-Cy7 amine, is isolated by precipitation with diethyl ether and can
be further purified by preparative HPLC to achieve high purity.

Table 2: Summary of a Plausible Synthetic Protocol for Sulfo-Cy7 Amine
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Visualization of the Synthetic Workflow

The following diagram illustrates the plausible synthetic workflow for Sulfo-Cy7 amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Generalizable synthesis of bioresponsive near-infrared fluorescent probes: sulfonated
heptamethine cyanine prototype for imaging cell hypoxia - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]
o 3. Cyanine - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [In-Depth Technical Guide to Sulfo-Cy7 Amine: Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552790#sulfo-cy7-amine-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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